molecular formula C17H24O3 B010425 Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester CAS No. 100347-78-2

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester

Cat. No. B010425
M. Wt: 276.4 g/mol
InChI Key: YAFZWNCGWWHTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester, also known as allyl propyl benzoate, is an organic compound used in various industries. It is commonly used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, its potential applications in scientific research have recently been explored.

Scientific Research Applications

Allyl propyl benzoate has potential applications in scientific research, particularly in the field of pharmacology. Recent studies have shown that it possesses anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. It has also been found to exhibit antifungal and antibacterial activities, which could be useful in the development of new antimicrobial agents.

Mechanism Of Action

The mechanism of action of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester propyl benzoate is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are responsible for pain and inflammation. It may also disrupt the cell membranes of fungi and bacteria, leading to their death.

Biochemical And Physiological Effects

Allyl propyl benzoate has been found to have low toxicity and is generally considered safe for use. However, it may cause skin irritation and allergic reactions in some individuals. In animal studies, it has been found to have a sedative effect and may cause drowsiness.

Advantages And Limitations For Lab Experiments

One advantage of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester propyl benzoate is its low toxicity, making it suitable for use in cell and animal studies. It is also readily available and relatively inexpensive. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.

Future Directions

There are several future directions for the research of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester propyl benzoate. One area of interest is its potential as a new drug candidate for the treatment of inflammatory diseases and pain. It may also have applications in the development of new antimicrobial agents. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester propyl benzoate involves the reaction between benzoic acid and Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester alcohol in the presence of a catalyst, such as sulfuric acid. The resulting product is then esterified with methyl alcohol to form the final compound. This method has been optimized to produce high yields of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester propyl benzoate with purity greater than 95%.

properties

CAS RN

100347-78-2

Product Name

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

methyl 4-prop-2-enoxy-3,5-dipropylbenzoate

InChI

InChI=1S/C17H24O3/c1-5-8-13-11-15(17(18)19-4)12-14(9-6-2)16(13)20-10-7-3/h7,11-12H,3,5-6,8-10H2,1-2,4H3

InChI Key

YAFZWNCGWWHTGS-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OC

Canonical SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OC

Other CAS RN

100347-78-2

synonyms

Methyl 4-allyloxy-3,5-dipropylbenzoate

Origin of Product

United States

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